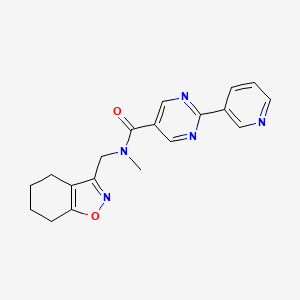
8-quinolinyl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds containing quinolinyl groups, such as 8-quinolinyl 2-methylbenzoate, often involves sophisticated organic reactions. For example, Ag(I)-N-heterocyclic carbene complexes containing quinolin-8-yl groups have been synthesized from Ag oxide and corresponding ligand precursors, demonstrating the intricate steps involved in producing quinoline derivatives (Luo et al., 2021). Furthermore, the copper-catalyzed Aza-Michael addition of 2-aminobenzoate to β-substituted α,β-unsaturated ketones has facilitated the one-pot synthesis of 3-carbonyl-2-substituted quinolin-4(1H)-ones, showcasing a method to generate quinoline derivatives efficiently (Kang et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoline derivatives has been elucidated through various analytical techniques. Single-crystal X-ray diffraction (XRD) analysis, for instance, has revealed the mononuclear Ag carbene geometry and the linear carbene C–Ag–C bond in synthesized quinoline-containing complexes, indicating the structural intricacies of these molecules (Luo et al., 2021). Additionally, the characterization of these compounds through proton nuclear magnetic resonance (1H NMR) and carbon-13 NMR (13C NMR) spectroscopy further aids in understanding their molecular structure.
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, demonstrating their reactive nature and versatility. The palladium-functionalized phosphinite polyethyleneimine grafted magnetic silica nanoparticles have been used as an efficient catalyst for the synthesis of isoquinolino[1,2-b]quinazolin-8-ones, highlighting the potential of quinoline derivatives in catalytic applications (Bahadorikhalili et al., 2018).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, play a crucial role in their application and synthesis. The synthesis of poly[(μ4-3-carboxybenzoato-κ5 O 1:O 1,O 1′:O 1′:O 3)(quinolin-8-olato-κ2 N,O)lead(II)] demonstrates the importance of understanding these physical properties for the successful synthesis and application of quinoline-containing compounds (Ghaemi et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, are fundamental to the utility of quinoline derivatives in synthetic chemistry. For instance, the iodine-catalyzed synthesis of 5-benzoyl-8H-phthalazino[1,2-b]quinazolin-8-one derivatives via a domino reaction emphasizes the chemical reactivity and potential application of quinoline derivatives in creating pharmacologically relevant structures (Liu et al., 2018).
Propiedades
IUPAC Name |
quinolin-8-yl 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-12-6-2-3-9-14(12)17(19)20-15-10-4-7-13-8-5-11-18-16(13)15/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEKIHPDSZXCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5658732.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-5-(4-isopropylbenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5658745.png)
![ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B5658747.png)
![N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5658778.png)

![(4aS*,7aR*)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5658787.png)
![N-{(3R*,4S*)-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5658793.png)

![5-methyl-N-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5658798.png)
![4-({4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5658806.png)
![1-(2-{3-[(methylsulfonyl)methyl]piperidin-1-yl}-2-oxoethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5658810.png)
![1-[2-(ethylamino)-2-oxoethyl]-N-(3'-methoxybiphenyl-3-yl)piperidine-2-carboxamide](/img/structure/B5658814.png)

![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B5658818.png)